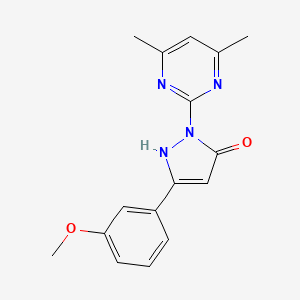

![molecular formula C23H25FN2O2 B5560432 2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5560432.png)

2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar indole derivatives often involves multicomponent reactions, where key structural components like fluorophenyl groups and piperidinyl moieties are integrated into the indole framework. A representative synthesis procedure includes the straightforward multicomponent reaction of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, leading to compounds crystallizing in specific space groups, highlighting the method's efficacy in crafting complex indole derivatives (Sharma et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, revealing planar molecular structures except for certain rings adopting specific conformations. This analysis often uncovers the presence of intra- and inter-hydrogen bonds, contributing to the stability and supermolecular assembly of the compound, as evidenced by π-π interactions and hydrogen bonding patterns that facilitate chain extensions along specific crystal axes (Sharma et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving indole derivatives can lead to the formation of potent bioactive compounds. These reactions include regioselective multicomponent synthesis approaches that integrate various functional groups, allowing for the targeted modification of the indole core to enhance biological activity and selectivity (Sapnakumari et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are closely related to their structural characteristics. The crystalline form, space group, and molecular conformations significantly influence these properties, which are crucial for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the compound's functional groups and overall molecular structure. For instance, the presence of fluorophenyl and piperidinyl groups can affect the compound's affinity for biological receptors, influencing its potential as a therapeutic agent. Chemical modifications through reactions like fluorination can further tailor these properties, enhancing the compound's selectivity and efficacy for specific biological activities (Niel et al., 1999).

Wissenschaftliche Forschungsanwendungen

Receptor Affinity and Selectivity

Research has explored indole derivatives for their affinity and selectivity towards serotonin receptors, with compounds demonstrating potent receptor binding and the ability to inhibit serotonin-induced behaviors in rats. These studies highlight the potential of indole derivatives as central nervous system (CNS) agents, particularly as serotonin 5-HT2 antagonists (Andersen et al., 1992). Another study on 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position revealed significant dopamine D-2 and serotonin 5-HT2 receptor affinity, suggesting their utility in addressing conditions like schizophrenia (Perregaard et al., 1992).

Anticancer Activity

Indolyl-1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, demonstrating promising activity. This indicates the potential of indole derivatives as selective anticancer agents (Kumar et al., 2011).

Chemical Synthesis and Drug Development

Studies have also focused on the development of efficient synthesis processes for indole derivatives with potential pharmacological applications. For example, the synthesis of 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole highlights a safe, scalable process for producing compounds with antidepressant activity (Anderson et al., 1997).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(2-fluorophenoxy)piperidin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O2/c1-14-12-15(2)21-18(13-14)16(3)22(25-21)23(27)26-10-8-17(9-11-26)28-20-7-5-4-6-19(20)24/h4-7,12-13,17,25H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUAKYAYYWFYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCC(CC3)OC4=CC=CC=C4F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine](/img/structure/B5560351.png)

![3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5560357.png)

![2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B5560370.png)

![4-[4-(1,9-dioxaspiro[5.5]undec-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B5560371.png)

![ethyl 10-cyano-6-oxo-2,3-dihydro-6H-furo[2',3':4,5]pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B5560389.png)

![(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5560406.png)

![3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5560414.png)

![4-(1H-pyrazol-3-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B5560420.png)

![7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5560428.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5560439.png)

![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560453.png)